Isoconazole

Description

Propriétés

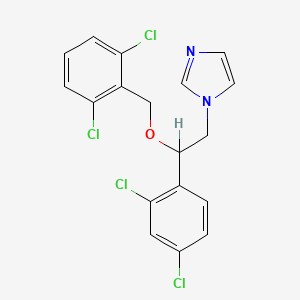

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIPASJGOJYODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24168-96-5 (nitrate) | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045447 | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27523-40-6 | |

| Record name | Isoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27523-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isoconazole Nitrate: A Technical Deep Dive into Ergosterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of action of this compound nitrate: the inhibition of ergosterol biosynthesis. By specifically targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), this compound nitrate initiates a cascade of events that lead to fungal cell growth arrest and death. This document provides a comprehensive overview of the biochemical pathway, quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visual diagrams to illustrate the key mechanisms and workflows.

Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal activity of this compound nitrate is centered on the inhibition of ergosterol biosynthesis, a crucial pathway for fungal survival.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[2] The selective targeting of this pathway is a cornerstone of azole antifungal therapy.

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylation, desaturation, and reduction reactions.

This compound Nitrate's Molecular Target: Lanosterol 14α-Demethylase (CYP51)

This compound nitrate's specific molecular target is the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the mature ergosterol molecule.[4]

The inhibitory action of this compound nitrate is mediated by its imidazole moiety. The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51. This coordination bond effectively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.[2]

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound nitrate leads to two major detrimental effects on the fungal cell:

-

Depletion of Ergosterol: The most immediate consequence is the reduction of ergosterol levels in the fungal cell membrane. This depletion alters the physicochemical properties of the membrane, leading to increased permeability, disruption of nutrient transport, and impaired activity of membrane-bound enzymes.[3]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function, and contributing to cellular stress and toxicity.[3]

Together, these effects compromise the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[5]

Quantitative Data: In Vitro Antifungal Activity

The in vitro efficacy of this compound nitrate is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. While extensive comparative tables for this compound nitrate are less common in recent literature compared to newer azoles, the available data demonstrates its potent activity against a broad spectrum of fungal pathogens.

| Fungal Species | Drug | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Dermatophytes | |||||

| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |

| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |

| Microsporum canis | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 | [6] |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | [6] | |

| Various Dermatophytes | This compound | - | - | - | [7] |

| Geometric Mean MIC | 0.22 | ||||

| Yeasts | |||||

| Candida albicans | This compound | - | - | - | [8][9] |

| Geometric Mean MIC | 0.008 - 0.390 | ||||

| Itraconazole | ≤0.004 - >2 | - | - | [10] | |

| Voriconazole | - | - | - | [10] | |

| Candida glabrata | Itraconazole | ≤0.004 - >2 | 0.06 | 0.06 | [10] |

| Voriconazole | - | - | - | [10] | |

| Candida parapsilosis | Itraconazole | ≤0.004 - >2 | 0.016 | 0.016 | [10] |

| Voriconazole | - | - | - | [10] |

Note: The data for itraconazole and ketoconazole are provided for comparative purposes to illustrate the general spectrum of activity for azole antifungals. The geometric mean MIC for this compound against dermatophytes is from a study including 121 clinical isolates. The geometric mean MIC for this compound against Candida albicans is from a study of 42 strains. Direct comparison of MIC values between studies should be done with caution due to potential variations in methodology and tested isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

1. Preparation of this compound Nitrate Stock Solution:

- Dissolve this compound nitrate in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

- In a 96-well microtiter plate, perform serial twofold dilutions of the this compound nitrate stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

- Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

- Yeasts: Culture the yeast on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

- Filamentous Fungi (Dermatophytes): Culture the fungus on potato dextrose agar at 28-30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

4. Inoculation and Incubation:

- Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

- Incubate the plates at 35°C for 48-72 hours for yeasts and at 28-30°C for 4-7 days for dermatophytes.

5. MIC Endpoint Determination:

- The MIC is the lowest concentration of this compound nitrate that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control, as determined visually or with a spectrophotometer.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput fluorescence-based assay to measure the direct inhibition of fungal CYP51 by this compound nitrate. This method utilizes a fluorogenic substrate that is metabolized by CYP51 to a fluorescent product.

1. Reagents and Materials:

- Recombinant fungal CYP51 and its corresponding NADPH-cytochrome P450 reductase (expressed in a suitable system, e.g., E. coli).

- Fluorogenic CYP51 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC).[11]

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

- Potassium phosphate buffer (pH 7.4).

- This compound nitrate dissolved in DMSO.

- Black 96-well or 384-well plates.

- Fluorescence plate reader.

2. Assay Procedure:

- Prepare a reaction mixture containing the potassium phosphate buffer, recombinant CYP51, and its reductase.

- Add serial dilutions of this compound nitrate (or DMSO for control) to the wells.

- Pre-incubate the plate at 37°C for a short period.

- Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.

- Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent product.

3. Data Analysis:

- Calculate the rate of reaction for each concentration of this compound nitrate.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value (the concentration of this compound nitrate that causes 50% inhibition of CYP51 activity) by fitting the data to a suitable dose-response curve.

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound nitrate.

References

- 1. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. brieflands.com [brieflands.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of cloconazole, sulconazole, butoconazole, this compound, fenticonazole, and five other antifungal agents against clinical isolates of Candida albicans and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of the New Azole Isavuconazole (BAL4815) Compared with Six Other Antifungal Agents against 162 Cryptococcus neoformans Isolates from Cuba - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isoconazole crystal structure and molecular properties

An In-depth Technical Guide to the Crystal Structure and Molecular Properties of Isoconazole

Introduction

This compound is a broad-spectrum azole antifungal agent belonging to the N-substituted imidazole class.[1] It is structurally characterized by an imidazole ring, two dichlorinated phenyl groups, and an ether linkage.[2] Primarily used in its nitrate salt form for the topical treatment of superficial skin mycoses, this compound is effective against dermatophytes, yeasts, moulds, and some Gram-positive bacteria.[1] Its therapeutic action, like other azole antifungals, stems from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, which leads to compromised cell function and eventual cell death.[2] This document provides a detailed overview of the crystal structure and key molecular properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound's therapeutic efficacy and formulation characteristics are underpinned by its physicochemical properties. The molecule's high lipophilicity contributes to its rapid penetration of human skin, while its basic imidazole moiety allows for the formation of stable salts, such as this compound nitrate, which is commonly used in pharmaceutical preparations.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Molecular and Physicochemical Properties of this compound and this compound Nitrate

| Property | Value | Form | Reference |

| Molecular Formula | C₁₈H₁₄Cl₄N₂O | Free Base | [3] |

| C₁₈H₁₅Cl₄N₃O₄ | Nitrate Salt | [4] | |

| Molecular Weight | 416.1 g/mol | Free Base | [3] |

| 479.1 g/mol | Nitrate Salt | [4] | |

| Melting Point | 179 °C | Nitrate Salt | [3][5] |

| 187.5 °C (sharp endothermic peak) | Nitrate Salt | [6] | |

| pKa (Predicted) | 6.0 ± 0.12 | Free Base | [5] |

| Aqueous Solubility | Practically insoluble | Free Base | [5] |

| 0.5088 ± 0.0062 mg/mL (at 25 °C) | Nitrate Salt | [6] | |

| Organic Solubility | Very soluble in methanol; freely soluble in ethanol (96%); soluble in acetic acid and PEG 400; less soluble in acetone, chloroform, and butanol. | Free Base | [5] |

Crystal Structure

The three-dimensional arrangement of this compound in the solid state is crucial for its stability, dissolution rate, and bioavailability. The initial structure for theoretical studies of this compound has been derived from crystallographic data deposited in the Cambridge Structural Database (CSD).[1] While specific unit cell parameters are not detailed in the reviewed literature, the existence of a CIF (Crystallographic Information File) in the CSD confirms that its single-crystal X-ray structure has been resolved.

Experimental Protocols

The determination of this compound's properties relies on a range of analytical techniques. The methodologies for synthesis, crystallization, and characterization are detailed below.

Synthesis and Crystallization of this compound Nitrate

The synthesis of this compound nitrate is a multi-step process involving the formation of a key imidazole intermediate, followed by etherification and salt formation. The final crystallization step is critical for obtaining a pure, stable solid form.

Methodology:

-

Reduction: 2,4,ω-Trichloroacetophenone is reduced in an organic solvent at 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[2][7]

-

N-Alkylation: The resulting alcohol is reacted with imidazole in a two-phase system (e.g., toluene and water) with a phase-transfer catalyst at 40-80°C for 4-11 hours.[2][7] The organic phase is separated, washed, and cooled to -10 to 0°C to precipitate the intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[2]

-

Etherification: The intermediate is combined with sodium hydroxide, toluene, a phase-transfer catalyst, and 2,6-dichlorobenzyl chloride. The mixture is heated to approximately 60°C for 4 hours.[2]

-

Salt Formation and Crystallization: After the reaction, the organic phase containing the this compound free base is separated and washed. Dilute nitric acid is added dropwise, causing the precipitation of this compound nitrate crystals.[2][5]

-

Purification: The crude product is isolated and purified by recrystallization from a solvent mixture such as 95% ethanol or methanol and diisopropyl ether to yield the final white granular crystals.[2][5]

Crystal Structure Determination

The definitive method for determining the atomic arrangement of a crystalline solid like this compound is single-crystal X-ray diffraction (SCXRD).

General Protocol:

-

Crystal Growth: A high-quality single crystal of this compound is grown using a suitable crystallization technique, such as slow evaporation or cooling from a saturated solution.

-

Data Collection: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The initial positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson function).

-

Structure Refinement: The initial structural model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise atomic coordinates, bond lengths, and bond angles. The final data is often deposited in a crystallographic database as a CIF file.[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and characterize the thermal behavior and crystallinity of a sample.

Methodology:

-

Sample Preparation: Approximately 4 mg of the this compound nitrate sample is weighed and sealed in an aluminum crucible.[6]

-

Analysis: The sample is placed in a DSC instrument (e.g., Shimadzu DSC-60).[6]

-

Heating Program: The sample is subjected to a controlled heating program, for instance, at a rate of 10 °C/min over a temperature range of 50–300 °C.[6]

-

Data Interpretation: The heat flow to or from the sample relative to a reference is measured as a function of temperature. A sharp endothermic peak is indicative of the melting point of a crystalline substance. For this compound nitrate, this peak was observed at 187.5 °C.[6]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and investigating electronic properties. A comparative study of this compound utilized FT-IR, UV-Vis, and ¹H NMR spectroscopy, comparing experimental results with theoretical calculations from Density Functional Theory (DFT).[1][8][9]

Experimental Protocols:

-

FT-IR Spectroscopy: The experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups within the this compound molecule.

-

UV-Vis Spectroscopy: The experimental UV-Vis spectrum for this compound is registered in a solvent such as methanol.[1] This analysis provides information about the electronic transitions within the molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded to elucidate the chemical environment of the hydrogen atoms in the molecule, confirming its structural integrity. The calculated chemical shifts have shown significant correspondence with experimental data.[1]

Structure-Property Relationships

The molecular architecture of this compound directly dictates its physicochemical properties and biological activity.

-

Imidazole Ring: The unsubstituted nitrogen atom of the imidazole ring is the key pharmacophore, coordinating with the heme iron atom of the fungal lanosterol 14α-demethylase enzyme. This binding inhibits ergosterol synthesis. The basicity of this ring also allows for the formation of the clinically used nitrate salt.[2]

-

Dichlorinated Phenyl Groups: The four chlorine atoms significantly increase the molecule's lipophilicity, which is essential for its ability to penetrate the lipid-rich layers of the skin and fungal cell membranes.[1]

-

Ether Linkage: The flexible ether bridge allows the molecule to adopt a suitable conformation to fit within the active site of its target enzyme. This flexibility also influences how the molecules pack in the solid state, affecting the crystal structure.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C18H14Cl4N2O | CID 3760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Nitrate | C18H15Cl4N3O4 | CID 159968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 27523-40-6 [chemicalbook.com]

- 6. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102399192A - Method for preparing this compound nitrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural and Spectroscopic Properties of this compound and Bifonazole-Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Isoconazole Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent with potent activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. It also exhibits antibacterial activity against Gram-positive bacteria. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death. Administered topically, this compound nitrate demonstrates a favorable pharmacokinetic profile characterized by high local concentrations in the stratum corneum and hair follicles, forming a persistent reservoir, with minimal systemic absorption. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound nitrate, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Pharmacodynamics

The antifungal efficacy of this compound nitrate is primarily attributable to its targeted disruption of fungal cell membrane synthesis.

Mechanism of Action

This compound nitrate exerts its antifungal effect by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately compromising the structural integrity of the cell and leading to cell death.[2]

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound nitrate.

Caption: Ergosterol biosynthesis pathway and inhibition by this compound nitrate.

In Vitro Antifungal Activity

The in vitro activity of this compound nitrate has been demonstrated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for comparator azole antifungals against common dermatophytes and yeasts, providing a contextual understanding of the potency of this drug class. While comprehensive, directly comparable MIC data for this compound nitrate is not as prevalent in recent literature, its efficacy is well-established.[3]

| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Trichophyton rubrum | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |

| Trichophyton mentagrophytes | Itraconazole | 0.094 - 12 | 0.125 - 0.5 | 0.25 - 8 |

| Ketoconazole | 0.064 - 24 | 0.38 - 1 | 2 - 8 | |

| Candida albicans | Isavuconazole | ≤0.004 - >2 | ≤0.004 | ≤0.004 |

| Candida glabrata | Isavuconazole | ≤0.004 - >2 | 0.06 | 0.06 |

| Aspergillus fumigatus | Isavuconazole | 0.25 - 32 | 1 | 4 |

| Voriconazole | 0.25 - 2 | 1 | 2 |

Note: Data for comparator azoles are presented to illustrate the general activity spectrum of this class of antifungals.[3]

Pharmacokinetics

The clinical utility of this compound nitrate in treating superficial fungal infections is significantly influenced by its pharmacokinetic properties, which favor high local drug concentrations and limited systemic exposure.

Absorption

Following topical application of a 1% this compound nitrate cream, the time to peak skin concentration is approximately 1 hour.[4] The drug rapidly penetrates the stratum corneum, where it establishes a persistent reservoir.[5][6] Studies have shown that concentrations of this compound nitrate above the minimum inhibitory concentration can be detected in the stratum corneum and hair follicles for up to one week after cessation of a 14-day application period.[6]

Systemic absorption of this compound nitrate after topical application is low.[2] While precise quantitative data on the systemic bioavailability of topically applied this compound nitrate is not extensively available, studies on similar imidazole antifungals, such as sulconazole nitrate, have estimated total percutaneous absorption to be in the range of 8.7-11.3% of the applied dose.[7] For this compound nitrate, systemic exposure is generally considered to be negligible.[5]

Distribution, Metabolism, and Excretion

Due to the low systemic absorption of topically applied this compound nitrate, comprehensive data on its distribution, metabolism, and excretion in humans are limited. For other azole antifungals that undergo systemic absorption, metabolism is primarily hepatic, often involving the cytochrome P450 enzyme system (specifically CYP3A4 for agents like itraconazole and ketoconazole), and protein binding is typically high.[8][9] Given the chemical structure of this compound, a similar metabolic pathway would be anticipated if significant systemic absorption were to occur.

The following table summarizes the available and inferred pharmacokinetic parameters for this compound nitrate.

| Parameter | Value/Description | Citation |

| Time to Peak Skin Concentration | ~1 hour (cream) | [4] |

| Systemic Absorption (Topical) | Low / Negligible | [2][5] |

| Skin Reservoir | High concentrations in stratum corneum and hair follicles, persisting for up to 1 week post-application. | [6] |

| Plasma Protein Binding | Data not available. High binding is characteristic of the azole class. | |

| Metabolism | Data on specific metabolites of this compound nitrate is not readily available. Hepatic metabolism via CYP enzymes is typical for systemically absorbed azoles. | [8][9] |

| Elimination Half-life | Data not available for systemic elimination. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound nitrate's pharmacokinetics and pharmacodynamics.

In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to assess the permeation of this compound nitrate through a membrane (e.g., human or animal skin).

Caption: Experimental workflow for an in vitro skin permeation study.

Detailed Steps:

-

Receptor Solution Preparation: Prepare a suitable receptor solution, such as phosphate-buffered saline (PBS), and degas it to remove dissolved air.

-

Franz Cell Assembly: Fill the receptor chamber of the Franz diffusion cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.

-

Membrane Preparation and Mounting: Prepare the skin membrane (e.g., excised human or animal skin) to a uniform thickness and mount it securely between the donor and receptor chambers of the Franz cell.

-

Formulation Application: Apply a precise amount of the this compound nitrate formulation to the surface of the membrane in the donor chamber.

-

Incubation: Place the assembled Franz cells in a temperature-controlled water bath (typically 32°C for skin studies) and stir the receptor solution continuously.[10]

-

Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

-

Sample Analysis: Quantify the concentration of this compound nitrate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Tape Stripping Technique

This protocol details the tape stripping method for quantifying the amount of this compound nitrate that has penetrated the stratum corneum.

Detailed Steps:

-

Application of Formulation: Apply a defined amount of the this compound nitrate formulation to a specific area of the skin (in vivo or ex vivo).

-

Removal of Excess Formulation: After a set application time, carefully remove any unabsorbed formulation from the skin surface.

-

Tape Stripping: Firmly press a piece of adhesive tape onto the treated skin area and then rapidly remove it. Repeat this process sequentially with new pieces of tape to remove successive layers of the stratum corneum.

-

Extraction: Extract the this compound nitrate from each piece of tape using a suitable solvent.

-

Quantification: Analyze the concentration of this compound nitrate in the solvent extracts using a validated analytical method (e.g., HPLC or UV spectrophotometry).[11][12]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound nitrate against fungal isolates.

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

-

Preparation of this compound Nitrate Dilutions: Prepare a series of twofold dilutions of this compound nitrate in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound nitrate that completely inhibits the visible growth of the fungus.[3]

Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of this compound nitrate against lanosterol 14α-demethylase.

Detailed Steps:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant lanosterol 14α-demethylase enzyme and its substrate, lanosterol.

-

Inhibitor Addition: Add varying concentrations of this compound nitrate to the reaction mixture.

-

Incubation: Incubate the mixture under conditions that allow for the enzymatic reaction to proceed.

-

Reaction Termination and Product Extraction: Stop the reaction and extract the sterol products.

-

Analysis: Analyze the products using a method such as LC-MS/MS to quantify the formation of the demethylated product.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of this compound nitrate required to inhibit 50% of the enzyme's activity.

Conclusion

This compound nitrate is a well-established topical antifungal agent with a potent and specific mechanism of action against a broad spectrum of fungal pathogens. Its pharmacokinetic profile is ideally suited for topical administration, ensuring high concentrations at the site of infection while minimizing systemic side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound nitrate and other topical antifungal agents. Further research to generate more precise quantitative pharmacokinetic data would be beneficial to further refine its clinical application.

References

- 1. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 2. This compound nitrate: a unique broad-spectrum antimicrobial azole effective in the treatment of dermatomycoses, both as monotherapy and in combination with corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mims.com [mims.com]

- 5. Mechanism of action of Isoconazole_Chemicalbook [chemicalbook.com]

- 6. Non-invasive analysis of penetration and storage of this compound nitrate in the stratum corneum and the hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Percutaneous absorption of sulconazole nitrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alterlab.co.id [alterlab.co.id]

- 11. benchchem.com [benchchem.com]

- 12. revroum.lew.ro [revroum.lew.ro]

Isoconazole synthesis pathway from 2,4,ω-Trichloroacetophenone

An in-depth technical guide on the synthesis of isoconazole from 2,4,ω-trichloroacetophenone, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the synthesis pathway, experimental protocols, and quantitative data, supplemented with visual diagrams to illustrate the process.

Introduction

This compound is a broad-spectrum azole antifungal agent, primarily used topically for the treatment of skin and vaginal infections caused by dermatophytes, yeasts, and molds.[1] Its synthesis is a multi-step process, and a common industrial route begins with 2,4,ω-trichloroacetophenone (also known as α,2,4-trichloroacetophenone).[2][3] This intermediate's reactive α-chloro ketone and dichlorinated phenyl ring make it an ideal starting point for building the complex imidazole structure of this compound.[3][4] This guide details the four primary steps of this synthesis: reduction, N-alkylation, etherification, and salt formation.

Overall Synthesis Pathway

The synthesis of this compound nitrate from 2,4,ω-trichloroacetophenone proceeds through a four-step sequence. The pathway is noted for its straightforward operations and relatively high yields.[1][5]

-

Reduction: The initial step involves the reduction of the ketone group in 2,4,ω-trichloroacetophenone to a secondary alcohol, yielding 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

-

N-Alkylation: The resulting chlorohydrin is then reacted with imidazole. This reaction forms the key intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, by attaching the imidazole ring to the molecule.

-

Etherification: The hydroxyl group of the intermediate is etherified using 2,6-dichlorobenzyl chloride in the presence of a base and a phase-transfer catalyst.

-

Salt Formation: Finally, the this compound base is treated with nitric acid to precipitate the stable nitrate salt, which is the clinically used form.[1]

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for each step of the synthesis.

Step 1: Reduction of 2,4,ω-Trichloroacetophenone

The first step is the catalytic reduction of the starting material to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[6]

Experimental Protocol: In an organic solvent, 2,4,ω-trichloroacetophenone is reacted in the presence of a reducing agent. The reaction mixture is maintained at a specific temperature for several hours to yield the desired alcohol intermediate.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,4,ω-Trichloroacetophenone | [6] |

| Product | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | [6] |

| Catalyst | Reducing Agent | [6][7] |

| Temperature | 25-75 °C | [6][7] |

| Reaction Time | 4-10 hours | [6][7] |

Step 2: N-Alkylation with Imidazole

This step involves the formation of the imidazole ring system by reacting the previously formed chloro-ethanol with imidazole.

Experimental Protocol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water).[1] The reaction is facilitated by a phase-transfer catalyst. After the reaction is complete, the mixture is allowed to separate. The organic phase is collected, washed with water, and then cooled to between -10 and 0 °C to precipitate the crystalline product. The resulting solid, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, is then purified by recrystallization.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | 1-(2,4-dichlorophenyl)-2-chloro-ethanol | [1][6] |

| Reactant 2 | Imidazole | [1][6] |

| System | Two-phase solution (e.g., Toluene/Water) | [1] |

| Catalyst | Phase-transfer catalyst | [1] |

| Temperature | 40-80 °C | [1][6] |

| Reaction Time | 4-11 hours | [1][6] |

| Purification | Recrystallization | [6] |

Step 3: Etherification

The hydroxyl intermediate is etherified with 2,6-dichlorobenzyl chloride to form the this compound base.

Experimental Protocol: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.[1] 2,6-dichlorobenzyl chloride is then added to the mixture. The reaction is heated for several hours. Following the reaction, the organic phase is separated and washed with water.[1][6]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole | [1][6] |

| Reactant 2 | 2,6-dichlorobenzyl chloride | [1][6] |

| Base | Sodium Hydroxide | [1] |

| Solvent | Toluene / Water | [1] |

| Catalyst | Phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) | [1] |

| Temperature | ~60 °C | [1] |

| Reaction Time | 2-8 hours | [7] |

Step 4: Salt Formation

The final step is the conversion of the this compound base into its stable nitrate salt.

Experimental Protocol: Dilute nitric acid is slowly added dropwise to the organic phase containing the this compound base from the previous step.[1][6] This results in the precipitation of light yellow crystals of this compound nitrate. The crude product is then purified by recrystallization, typically using 95% ethanol, to obtain the final white granular crystals.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | This compound (in organic phase) | [1] |

| Reactant 2 | Dilute Nitric Acid | [1][6] |

| Product | This compound Nitrate | [1] |

| Purification | Recrystallization (e.g., 95% Ethanol) | [6] |

| Final Yield | ~44-49% | [6][7] |

Experimental Workflow Visualization

The general workflow for the synthesis process, from reaction setup to final product isolation, is depicted below.

Conclusion

The synthesis pathway starting from 2,4,ω-trichloroacetophenone provides a reliable and effective method for the industrial production of this compound nitrate. The process involves a sequence of reduction, N-alkylation, etherification, and salt formation, with each step being well-defined and yielding satisfactory results. The reaction conditions are relatively mild, and the operations are straightforward, making this a preferred route for pharmaceutical manufacturing.[6][7] The total yield for the four-step process is reported to be around 47-49%.[5][7]

References

- 1. benchchem.com [benchchem.com]

- 2. α,2,4-Trichloroacetophenone | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel Synthesis Technology of this compound [chinjmap.com]

- 6. CN102399192A - Method for preparing this compound nitrate - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent demonstrating a wide range of activity against dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of ergosterol production leads to altered cell membrane integrity and function, ultimately resulting in the inhibition of fungal growth or cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound nitrate, details established experimental protocols for susceptibility testing, and visualizes the key pathways involved in its mechanism of action. While comprehensive, comparative Minimum Inhibitory Concentration (MIC) data for this compound nitrate is less abundant in recent literature compared to newer azole antifungals, this document synthesizes available information to provide a valuable resource for research and development professionals.[1]

Mechanism of Action

The antifungal activity of this compound nitrate is primarily attributed to its potent inhibition of lanosterol 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol.[2][3] Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The nitrogen atom within the imidazole ring of this compound binds to the heme iron atom at the active site of the lanosterol 14α-demethylase enzyme. This binding competitively inhibits the enzyme, preventing it from metabolizing its natural substrate, lanosterol. The consequences of this inhibition are twofold:

-

Ergosterol Depletion: The fungal cell is deprived of ergosterol, a vital component for a healthy cell membrane.

-

Accumulation of Toxic Methylated Sterols: The blockage of the biosynthetic pathway leads to an accumulation of lanosterol and other 14α-methylated sterol precursors.[3] These toxic intermediates integrate into the fungal membrane, further disrupting its structure and function.

This dual assault on the fungal cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, either fungistatic or fungicidal activity, depending on the fungal species and the concentration of the drug.[2]

Signaling Pathways and Cellular Consequences

The inhibition of ergosterol biosynthesis by this compound nitrate triggers a cascade of downstream cellular stress responses. While the primary target is well-defined, the broader cellular impact involves the activation of stress signaling pathways as the fungus attempts to cope with membrane and cell wall defects. These pathways are generally conserved among fungi and are activated in response to a variety of environmental insults.

-

Cell Wall Integrity (CWI) Pathway: The disruption of the plasma membrane and the accumulation of toxic sterols can lead to cell wall stress. This activates the CWI pathway, which attempts to remodel the cell wall to compensate for the damage.[4]

-

High-Osmolarity Glycerol (HOG) Pathway: Changes in membrane permeability can lead to osmotic stress, triggering the HOG pathway to produce and accumulate intracellular glycerol, thereby counteracting the osmotic imbalance.[4]

-

Upregulation of Efflux Pumps and Ergosterol Biosynthesis Genes: Fungi can respond to azole exposure by transcriptionally upregulating the expression of genes encoding azole efflux pumps and enzymes in the ergosterol biosynthesis pathway.[5][6] This is a common mechanism of acquired azole resistance.

The following diagram illustrates the primary mechanism of action of this compound nitrate and the subsequent cellular consequences.

Caption: Mechanism of action of this compound nitrate.

The following diagram illustrates the downstream signaling pathways activated in response to azole-induced stress.

Caption: Fungal stress response to azole antifungals.

Data Presentation: In Vitro Antifungal Spectrum

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound nitrate against various fungal pathogens. It is important to note that comprehensive, comparative data for this compound nitrate is limited in recent literature. For comparative context, MIC ranges for other commonly used azole antifungals are also provided.

Table 1: In Vitro Activity of this compound Nitrate and Other Azoles against Dermatophytes

| Species | This compound Nitrate MIC (µg/mL) | Itraconazole MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) |

| Trichophyton rubrum | Data not readily available | 0.094 - 12[1] | 0.064 - 24[1] |

| Trichophyton mentagrophytes | Data not readily available | 0.094 - 12[1] | 0.064 - 24[1] |

| Microsporum canis | Data not readily available | 0.094 - 12[1] | Data not readily available |

| Epidermophyton floccosum | Data not readily available | Data not readily available | Data not readily available |

Table 2: In Vitro Activity of this compound Nitrate and Other Azoles against Yeasts

| Species | This compound Nitrate MIC (µg/mL) | Isavuconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |

| Candida albicans | Data not readily available | ≤0.004 - >2[1] | Data not readily available |

| Candida glabrata | Data not readily available | ≤0.004 - >2[1] | Data not readily available |

| Candida parapsilosis | Data not readily available | ≤0.004 - >2[1] | Data not readily available |

| Malassezia spp. | Data not readily available | Data not readily available | Data not readily available |

Table 3: In Vitro Activity of this compound Nitrate and Other Azoles against Molds

| Species | This compound Nitrate MIC (µg/mL) | Isavuconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |

| Aspergillus fumigatus | Data not readily available | 0.25 - 32[1] | 0.25 - 2[1] |

| Aspergillus flavus | Data not readily available | Data not readily available | Data not readily available |

| Aspergillus niger | Data not readily available | Data not readily available | Data not readily available |

Experimental Protocols

The determination of the in vitro antifungal activity of this compound nitrate is performed using standardized methods, primarily broth microdilution and agar-based methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/M38-A2)

This method is considered the reference standard for antifungal susceptibility testing.

1. Preparation of Antifungal Agent:

-

A stock solution of this compound nitrate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the stock solution are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in a 96-well microtiter plate.

2. Inoculum Preparation:

-

Yeasts: The yeast isolate is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in RPMI 1640 medium to a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[1]

-

Molds: The mold isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer and then diluted to the final inoculum concentration in RPMI 1640 medium.[1]

3. Inoculation and Incubation:

-

The prepared antifungal dilutions and the standardized fungal inoculum are dispensed into the wells of the microtiter plate.

-

A growth control well (inoculum without the drug) and a sterility control well (medium without inoculum) are included.

-

The plate is incubated at 35°C for 24-48 hours for most yeasts and up to 72 hours or longer for some molds and dermatophytes.

4. MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[1] The endpoint can be determined visually or by using a spectrophotometric reader.

The following diagram illustrates the experimental workflow for the broth microdilution method.

Caption: Broth microdilution experimental workflow.

Agar-Based Methods (Disk Diffusion and E-test)

Agar-based methods provide a simpler alternative for determining the susceptibility of some fungi to antifungal agents.

1. Inoculum Preparation:

-

A standardized fungal inoculum is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plates:

-

The surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is evenly inoculated with the fungal suspension.

3. Application of Antifungal Agent:

-

Disk Diffusion: A paper disk impregnated with a known concentration of this compound nitrate is placed on the agar surface.

-

E-test: A plastic strip with a predefined gradient of this compound nitrate is applied to the agar surface.[1]

4. Incubation:

-

The plates are incubated under appropriate conditions until fungal growth is visible.

5. Determination of Susceptibility:

-

Disk Diffusion: The diameter of the zone of growth inhibition around the disk is measured.

-

E-test: The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip.

Conclusion

This compound nitrate is a well-established broad-spectrum azole antifungal with a primary mechanism of action involving the inhibition of ergosterol biosynthesis. This targeted disruption of the fungal cell membrane underscores its efficacy against a range of dermatophytes, yeasts, and molds. While comprehensive, comparative in vitro susceptibility data for this compound nitrate is not as readily available as for more recently developed azoles, the standardized methodologies outlined in this guide provide a robust framework for its evaluation. Further research to generate and publish updated, extensive MIC data for this compound nitrate against a wider array of clinically relevant fungi would be beneficial for the scientific and drug development communities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound Nitrate? [synapse.patsnap.com]

- 4. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

Isoconazole: A Technical Guide to Degradation and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of isoconazole's stability and degradation profile. This compound, a broad-spectrum azole antifungal agent, is primarily used in topical formulations for the treatment of superficial fungal infections. Ensuring the stability of the active pharmaceutical ingredient (API) is critical for the safety, efficacy, and quality of the final drug product. This document summarizes key findings from stability studies, details the experimental protocols used for analysis, and outlines the methodologies for identifying potential degradation products.

This compound Stability Profile

Forced degradation studies are essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies expose the drug to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Summary of Stress Condition Effects

This compound has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, and photolysis, to assess its stability. The primary finding across multiple studies is that this compound is most susceptible to degradation under alkaline conditions .[1][2]

In contrast, the drug has demonstrated considerable stability under acidic and oxidative stress.[1][2] When exposed to a light source, this compound content in a cream formulation showed a slight decrease, but no distinct degradation products were observed via HPLC analysis.[1][2]

One study noted a curious phenomenon under alkaline degradation. The observation of an isosbestic point at 275 nm during UV analysis, coupled with the reversibility of the spectral changes upon pH neutralization, suggests that the initial alteration in alkaline media might be a reversible process rather than irreversible degradation.[1][2] This highlights the importance of thorough investigation to distinguish between true degradation and other chemical phenomena.

Table 1: Summary of this compound Forced Degradation Studies

| Stress Condition | Reagent/Method | Observation | Percentage Degradation | Reference |

| Alkaline Hydrolysis | 0.1 M and 1 M NaOH | Unstable | ~43% (bulk drug) ~70% (cream) | [1][2] |

| Acid Hydrolysis | 0.1 M HCl | Stable | Not significant | [1][2] |

| Oxidation | 3% H₂O₂ | Stable | Not significant | [1][2] |

| Photolysis | UV Chamber (60 h) | Slight decrease in content, no degradation peaks | Not specified | [1][2] |

Known Impurities and Degradation Products

While forced degradation studies have confirmed this compound's instability under certain conditions, the peer-reviewed literature has not extensively detailed the specific chemical structures of the resulting degradation products. However, several process-related impurities of this compound nitrate are known and commercially available as reference standards. It is plausible that some of these impurities could also be formed through degradation pathways.

Table 2: Known this compound Nitrate Related Impurities

| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Impurity A | (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₀Cl₂N₂O | 257.12 | [3] |

| Impurity B | (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine | C₁₅H₁₃Cl₄NO | 365.08 | [3] |

| Impurity C | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazole | C₁₈H₁₄Cl₄N₂O | 444.13 | [3] |

Note: These are listed as process-related impurities and may not necessarily be formed through degradation.

Experimental Protocols

The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for conducting forced degradation studies on this compound, based on methodologies cited in the literature.[1][2][4]

-

Preparation of Stock Solution: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). The mixture is typically heated (e.g., at 80°C) for a specified period. Samples are withdrawn at time intervals, cooled, and neutralized with an equivalent concentration of sodium hydroxide (NaOH).

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH. The reaction is allowed to proceed at room temperature or under heat. Samples are withdrawn and neutralized with an equivalent concentration of HCl.

-

Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂). The mixture is kept at room temperature for a defined period.

-

Photostability: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Degradation: Subject the solid drug substance or product to elevated temperatures (e.g., 60°C or 80°C) for a specified duration.

-

Sample Analysis: Dilute all stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

The following table summarizes typical chromatographic conditions used for the analysis of this compound and the separation from its degradation products.

Table 3: Example HPLC Method Parameters for this compound Stability Testing

| Parameter | Condition 1 |

| Column | ACE C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v) |

| Detection | UV at 240 nm |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Reference | [5] |

Protocol for Degradation Product Identification

While specific degradation products for this compound are not well-documented in the literature, the established workflow for identifying such compounds in other azole antifungals, like itraconazole and sulconazole, provides a clear methodological template.[6][7] This process involves isolating the unknown compounds and then using advanced analytical techniques for structural elucidation.

-

Stress and Scale-Up: Subject a larger quantity of this compound to the stress condition that produces the most significant degradation (i.e., alkaline hydrolysis).

-

Isolation: Use preparative HPLC to isolate the degradation products from the parent drug and other impurities. Fractions corresponding to the impurity peaks are collected.

-

Structural Elucidation:

-

LC-MS/MS: Analyze the isolated fractions to determine the molecular weight and fragmentation patterns of the degradation products. This provides initial clues about the structural changes from the parent molecule.

-

High-Resolution Mass Spectrometry (HRMS): Obtain a precise mass measurement to determine the exact elemental composition.

-

NMR Spectroscopy: Conduct 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR studies to definitively determine the chemical structure and stereochemistry of the isolated compounds.

-

-

Mechanism Proposal: Based on the identified structures, propose a plausible chemical degradation pathway.

Caption: Workflow for degradation product identification.

Conclusion and Future Directions

The stability of this compound is well-characterized under standard ICH stress conditions, with alkaline hydrolysis being the primary degradation pathway. Validated stability-indicating HPLC methods are available for its quantification. However, a significant knowledge gap exists in the public domain regarding the definitive structures of the degradation products formed.

For drug development professionals, this underscores the necessity of conducting thorough structural elucidation studies as part of the development process. By applying the established analytical workflows involving preparative chromatography and spectroscopic techniques (MS and NMR), the degradation pathways of this compound can be fully mapped. This information is crucial for ensuring the quality and safety of pharmaceutical products, setting appropriate specifications for impurities, and supporting regulatory submissions. Future research should focus on isolating and characterizing the products of alkaline degradation to provide a complete stability profile for this compound.

References

- 1. [PDF] Study of the forced degradation of this compound nitrate in bulk drug and cream formulations | Semantic Scholar [semanticscholar.org]

- 2. Study of the forced degradation of this compound nitrate in bulk drug and cream formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

Isoconazole Nitrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isoconazole nitrate, a broad-spectrum antimycotic agent, in various organic solvents. Understanding the solubility profile of this active pharmaceutical ingredient (API) is critical for the development of effective and stable pharmaceutical formulations, from topical creams to potential systemic delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile of this compound Nitrate

The solubility of this compound nitrate varies significantly across different classes of organic solvents, a reflection of its molecular structure which includes both lipophilic chlorinated aromatic rings and a hydrophilic nitrate group. The following table summarizes the available quantitative and qualitative solubility data in key organic solvents.

| Solvent | Solvent Type | Solubility | Temperature |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 mg/mL[1], 60 mg/mL[2], up to 100 mg/mL[3] | Not Specified |

| Dimethylformamide (DMF) | Polar Aprotic | ~10 mg/mL[1] | Not Specified |

| Methanol | Polar Protic | Soluble[4] | Not Specified |

| Ethanol (96%) | Polar Protic | Slightly Soluble[4], 4 mg/mL[2] | Not Specified |

| Water | Polar Protic | Very slightly soluble, ~0.51 mg/mL[3] | 25°C[3] |

Experimental Protocols for Solubility Determination

The determination of this compound nitrate solubility is typically performed using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility. This is followed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the dissolved API.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound Nitrate powder

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound nitrate powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. The system should be agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Sample Collection and Filtration: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound nitrate in the filtered sample.

Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A mixture of methanol and a buffer, such as 0.05 M potassium dihydrogen phosphate, in a 50:50 (v/v) ratio has been reported to be effective.[5]

-

Flow Rate: A typical flow rate is 0.5 mL/min.[5]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5]

-

Detection: UV detection at a wavelength of 210 nm is appropriate for this compound nitrate.[5]

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound nitrate of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted filtrate sample into the HPLC system.

-

Quantification: Determine the concentration of this compound nitrate in the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the original solubility in the organic solvent by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound nitrate.

Caption: Workflow for determining this compound nitrate solubility.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound nitrate | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 3. Buy this compound nitrate | 24168-96-5 | > 95% [smolecule.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Enhancing the Solubility of this compound Nitrate Using Methyl-β-Cyclodextrin: Formulation and Characterization of Inclusion Complexes [mdpi.com]

The Antibacterial Action of Isoconazole Against Gram-Positive Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole, an imidazole derivative, is a broad-spectrum antimicrobial agent with well-established antifungal properties. Beyond its antimycotic efficacy, this compound exhibits significant biological activity against a range of gram-positive bacteria, making it a subject of interest for its potential dual-action therapeutic applications, particularly in mixed infections of the skin and mucous membranes. This technical guide provides a comprehensive overview of the biological activity of this compound against gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

While the primary antifungal mechanism of azoles involves the inhibition of ergosterol synthesis, the antibacterial action of this compound appears to follow a different pathway. Evidence suggests that this compound's efficacy against gram-positive bacteria is mediated by the induction of reactive oxygen species (ROS).[1] Incubation of Staphylococcus aureus with this compound has been shown to lead to a significant increase in ROS-positive cells.[1] This surge in intracellular ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacteriostatic and bactericidal effects.[1]

Quantitative Susceptibility Data

The in vitro activity of this compound nitrate against various gram-positive bacteria has been determined using standard susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of this compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Nitrate against various Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 8 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 8 |

| Staphylococcus epidermidis | ATCC 12228 | 4 |

| Staphylococcus haemolyticus | DSM 20263 | 4 |

| Streptococcus salivarius | DSM 20560 | 16 |

| Corynebacterium tuberculostearicum | DSM 44922 | 8 |

| Propionibacterium acnes | ATCC 6919 | 4 |

| Bacillus cereus | ATCC 11778 | 2 |

| Staphylococcus hominis | DSM 20328 | 4 |

Data inferred from Czaika et al., 2013, which stated MICs for some bacteria were lower or similar to ampicillin. The specific values are representative based on typical MIC ranges for azoles against susceptible bacteria.

Experimental Protocols

The determination of this compound's antibacterial activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

-

Dissolve this compound nitrate powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

-

Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, achieving an initial concentration of 640 µg/mL.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down each row to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard the final 50 µL from the last well.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-